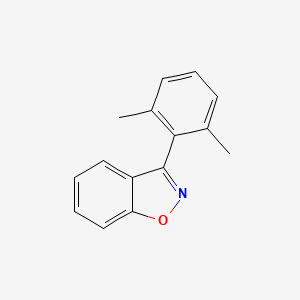

3-(2,6-Dimethylphenyl)-1,2-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87828-91-9 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-(2,6-dimethylphenyl)-1,2-benzoxazole |

InChI |

InChI=1S/C15H13NO/c1-10-6-5-7-11(2)14(10)15-12-8-3-4-9-13(12)17-16-15/h3-9H,1-2H3 |

InChI Key |

BQZDSCDXHRFDII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=NOC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for 3 2,6 Dimethylphenyl 1,2 Benzoxazole and Its Derivatives

Retrosynthetic Analysis of the 3-(2,6-Dimethylphenyl)-1,2-benzoxazole Scaffold

A retrosynthetic analysis of the this compound core reveals several strategic bond disconnections that inform the design of convergent and efficient synthetic routes. The most common approaches focus on the formation of the oxazole (B20620) ring through either N–O or C–O bond formation as the key ring-closing step.

One primary disconnection severs the N–O bond, leading to precursors such as an o-hydroxyaryl ketoxime. Specifically for the target molecule, this translates to 2'-hydroxyacetophenone (B8834) oxime substituted with a 2,6-dimethylphenyl group at the carbonyl carbon. This precursor can be envisioned to undergo an intramolecular cyclization to form the desired 1,2-benzoxazole ring.

Alternatively, a C–O bond disconnection strategy can be employed. This approach typically starts from an o-substituted aryloxime and proceeds via an intramolecular nucleophilic substitution to close the oxazole ring. Another powerful disconnection involves the simultaneous formation of C–C and C–O bonds, which is characteristic of [3+2] cycloaddition reactions between an aryne and a nitrile oxide. In the context of this compound, this would involve the reaction of a benzyne (B1209423) intermediate with 2,6-dimethylbenzonitrile (B146758) oxide.

Modern Synthetic Routes to 1,2-Benzoxazole Derivatives Relevant to 3-Substitution

The synthesis of 3-substituted 1,2-benzoxazoles has been significantly advanced through the development of novel and efficient methodologies. These modern routes offer improvements in terms of yield, selectivity, and environmental impact over classical methods.

Multi-component Reaction Strategies for Benzoxazole (B165842) Annulation

Multi-component reactions (MCRs) have emerged as a powerful tool in heterocyclic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing atom economy and operational simplicity. While specific MCRs for the direct synthesis of this compound are not extensively documented, related strategies for 3-aryl-1,2-benzoxazoles provide a viable blueprint. For instance, a three-component reaction involving an o-hydroxybenzaldehyde, a hydroxylamine, and an arylboronic acid, catalyzed by a suitable transition metal, could potentially assemble the 1,2-benzoxazole core with the desired 3-aryl substituent in a convergent manner. The development of such MCRs remains an active area of research, promising more streamlined access to this class of compounds.

Transition Metal-Catalyzed Cyclization Approaches (e.g., Copper-catalyzed)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 1,2-benzoxazoles are no exception. Copper-catalyzed reactions are particularly prominent in this area, offering mild and efficient routes to the desired scaffold. chim.itdatapdf.com

One notable copper-catalyzed approach involves the intramolecular C–H functionalization/C–O bond formation. datapdf.com This method allows for the direct synthesis of functionalized benzoxazoles under an air atmosphere, which serves as the terminal oxidant. While this specific methodology has been demonstrated for various substituted benzoxazoles, its application to the synthesis of 3-aryl-1,2-benzoxazoles would likely involve the cyclization of a suitably pre-functionalized precursor.

Another significant copper-catalyzed method is the hydroamination of alkynones with 2-aminophenols, followed by an intramolecular cyclization. rsc.org This reaction proceeds through a β-iminoketone intermediate, which then undergoes cyclization and elimination to afford the benzoxazole product. The versatility of this method allows for the synthesis of a wide variety of functionalized benzoxazoles in good yields. rsc.org

Furthermore, copper-catalyzed direct arylation of benzoxazoles at the 2-position with aryl bromides has been developed, showcasing the utility of copper in C-H activation processes. nih.gov While this method targets the 2-position, it highlights the potential of copper catalysis in forging new carbon-carbon bonds on the benzoxazole core.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | PPh₃ | K₂CO₃ | DMF | 135 | up to 98 | nih.gov |

| Cu(II) | - | - | Dichlorobenzene | 160 | - | datapdf.com |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a direct and atom-economical approach to the synthesis of 1,2-benzoxazoles. These methods typically involve the intramolecular cyclization of a precursor, such as an o-hydroxyaryl ketoxime, promoted by an oxidizing agent. The synthesis of 3-aryl-1,2-benzoxazoles can be achieved through the oxidative cyclization of 2'-hydroxychalcone (B22705) oximes. researchgate.netchemijournal.com Various oxidizing agents have been employed for this transformation, including hypervalent iodine reagents and metal-based oxidants. The mechanism is believed to involve the oxidation of the phenolic hydroxyl group, followed by nucleophilic attack of the oxime nitrogen to form the N–O bond and subsequent aromatization. This methodology is particularly attractive due to its often mild reaction conditions and the ready availability of the starting chalcones.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. eurekaselect.compatsnap.comnih.govnih.gov The synthesis of 1,2-benzoxazole derivatives has benefited significantly from this technology. For instance, the preparation of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole (B94866) via nucleophilic aromatic substitution is efficiently promoted by microwave heating, with reaction times reduced to 1-6 hours and yields ranging from 54-90%. nih.gov Similarly, the synthesis of the 3-chloro-1,2-benzisoxazole precursor from the corresponding 3-hydroxy derivative can be achieved in quantitative yield within 2 hours under microwave irradiation. nih.gov

A one-pot synthesis of 2-substituted benzoxazoles from nitrophenol and carboxylic acids has also been developed using microwave assistance. researchgate.net This procedure involves an initial reductive transfer hydrogenation of the nitro group, followed by cyclization with a condensing agent. The synthesis of 3-methylbenzisoxazole from 2-hydroxyacetophenone (B1195853) oxime has been reported in a one-pot method under microwave conditions, achieving a high yield of 93%. patsnap.com These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient construction of the 1,2-benzoxazole scaffold, which is applicable to the synthesis of sterically hindered derivatives like this compound.

| Reactants | Conditions | Time | Yield (%) | Reference |

| 3-chloro-1,2-benzisoxazole, various amines | Microwave | 1-6 h | 54-90 | nih.gov |

| 2-hydroxyacetophenone oxime, sodium difluorochloroacetate, K₂CO₃ | Microwave, 300W, 85°C | 35 min | 93 | patsnap.com |

| 2-aminophenol (B121084), substituted carboxylic acids, Citrus limon extract | Microwave | 1-2 min | 80-90 | globalresearchonline.net |

| Nitrophenol, carboxylic acids, Pd/C, 1,4-cyclohexadiene, T3P | Microwave | - | 56-83 | researchgate.net |

Solvent-Free and Green Chemistry Approaches in Benzoxazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic methods for benzoxazoles. These approaches often involve the use of non-toxic catalysts and solvents, or even solvent-free conditions, to minimize environmental impact. rsc.orgnih.govnih.gov

One such method employs a Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions. nih.gov This catalyst can be easily recovered and reused without a significant loss of activity. Another green approach utilizes an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles for the synthesis of benzoxazoles under solvent-free sonication, with water being the only byproduct. nih.gov

The use of natural acid catalysts, such as citrus limon extract, under microwave irradiation has also been reported for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and carboxylic acids, achieving excellent yields in a very short reaction time. globalresearchonline.net These green methodologies offer promising and sustainable alternatives for the synthesis of this compound and its derivatives.

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| 2-aminophenol, benzaldehyde | Brønsted acidic ionic liquid gel, 130°C, solvent-free | 5 h | 98 | nih.gov |

| 2-aminophenol, benzaldehyde | LAIL@MNP, sonication, 70°C, solvent-free | 30 min | up to 90 | nih.gov |

| 2-aminophenol, carboxylic acids | Citrus limon extract, microwave | 1-2 min | 80-90 | globalresearchonline.net |

| 2-aminophenol, aldehydes, BiBr₃ | Ethyl alcohol, room temperature | - | moderate to good | ijisrt.com |

Mechanistic Investigations of 1,2-Benzoxazole Ring Formation with 3-(2,6-Dimethylphenyl) Moiety

The formation of the 1,2-benzoxazole (also known as benzisoxazole) ring system, particularly with a sterically demanding substituent like the 2,6-dimethylphenyl group at the 3-position, is governed by complex mechanistic principles. The synthetic approaches are primarily centered on intramolecular cyclization reactions or cycloaddition strategies, where the precise control of reaction conditions is paramount to ensure the desired connectivity and avoid the formation of isomers.

Two principal pathways have been established for the direct synthesis of 3-aryl-1,2-benzoxazoles. The most prevalent method involves the intramolecular cyclization of o-hydroxyaryl ketoxime precursors, while a more modern approach utilizes a [3+2] cycloaddition reaction.

Pathway A: Intramolecular Cyclization of o-Hydroxyaryl Ketoximes

This classic and widely employed route involves the formation of the N–O bond as the key ring-closing step. chim.ite-journals.in The synthesis of this compound via this pathway would commence from the corresponding (Z)-2'-hydroxy-2,6-dimethylacetophenone oxime. The mechanism proceeds through two critical steps:

Activation of the Oxime Hydroxyl Group: The hydroxyl group of the oxime is a poor leaving group. Therefore, it must be activated by conversion into a more labile group. This is achieved using various reagents such as acetic anhydride (B1165640) (Ac₂O), thionyl chloride (SOCl₂), triflic anhydride (Tf₂O), or systems like triphenylphosphine/diethyl azodicarboxylate (PPh₃/DDQ). chim.itclockss.org This activation step forms a reactive intermediate, for instance, an O-acetyl or O-sulfonyl oxime.

Intramolecular Nucleophilic Substitution (SN2): In the presence of a base, the phenolic proton is abstracted to form a phenoxide ion. This potent nucleophile then attacks the nitrogen atom of the activated oxime, displacing the leaving group and forming the crucial N–O bond to yield the 1,2-benzoxazole ring. e-journals.in The presence of the bulky 2,6-dimethylphenyl group at the oxime carbon does not typically impede the cyclization, as the attack occurs at the nitrogen atom.

Pathway B: [3+2] Cycloaddition of Arynes and Nitrile Oxides

A powerful and direct method for constructing the 1,2-benzoxazole scaffold involves the [3+2] cycloaddition of an aryne and a nitrile oxide. nih.govorganic-chemistry.orgacs.org For the target compound, this would involve the reaction between a benzyne intermediate and 2,6-dimethylbenzonitrile oxide.

In Situ Generation of Reactive Intermediates: Both the aryne and the nitrile oxide are highly reactive and are generated in situ. Benzyne can be generated from precursors like o-(trimethylsilyl)aryl triflates upon treatment with a fluoride (B91410) source (e.g., CsF). nih.govacs.org Simultaneously, 2,6-dimethylbenzonitrile oxide can be generated from the corresponding 2,6-dimethylbenzohydroximoyl chloride by elimination of HCl using the same fluoride source or another base. nih.gov

Cycloaddition: The electron-deficient nitrile oxide rapidly undergoes a pericyclic [3+2] cycloaddition reaction with the highly strained triple bond of the benzyne to directly form the this compound product. acs.org This method offers a convergent and often high-yielding route to diversely functionalized 1,2-benzoxazoles. nih.gov

The synthesis of 3-substituted 1,2-benzoxazoles from o-hydroxyaryl ketoximes is often complicated by a competing reaction: the Beckmann rearrangement. chim.it This rearrangement leads to the formation of the isomeric 2-substituted benzoxazole, and controlling the reaction pathway to favor the desired 1,2-benzoxazole is a key synthetic challenge. clockss.orgresearchgate.net

The divergence of these pathways often occurs after the initial activation of the oxime hydroxyl group. clockss.org

1,2-Benzoxazole Formation: As described previously, under basic or anhydrous conditions, the intramolecular SN2 reaction at the nitrogen atom (phenoxide attack) is favored, leading to the 3-substituted 1,2-benzoxazole. clockss.orgorganic-chemistry.orgorganic-chemistry.org

Beckmann Rearrangement (Benzoxazole Formation): Under neutral or acidic conditions, or with specific promoting systems like bis(trichloromethyl) carbonate (BTC)/triphenylphosphine oxide (TPPO) in the absence of a base, the activated oxime can undergo a Beckmann rearrangement. clockss.org In this process, the aryl group attached to the phenolic ring migrates to the electron-deficient nitrogen atom, leading to a nitrilium ion intermediate. Subsequent intramolecular trapping by the phenolic hydroxyl group results in the formation of the thermodynamically stable 2-substituted benzoxazole. chim.itresearchgate.net

The choice of reaction conditions is therefore critical in directing the outcome. The addition of a base such as triethylamine (B128534) (Et₃N) is a common strategy to suppress the Beckmann rearrangement and promote the desired intramolecular nucleophilic substitution to form the 1,2-benzoxazole ring. clockss.org

The efficiency and selectivity of 1,2-benzoxazole ring formation are heavily influenced by the choice of activating agents, catalysts, and the nature of the resulting intermediates.

Key Reaction Intermediates:

O-Activated Oximes: The primary intermediates in the cyclization of o-hydroxyaryl ketoximes are the O-activated species (e.g., O-acyl, O-sulfonyl, or O-phosphinoyl oximes). The nature of the leaving group can influence the rate of cyclization and the competition with the Beckmann rearrangement. chim.itclockss.org

N-Chloro Imines: An alternative pathway involves the initial conversion of the o-hydroxyaryl ketimine to an N-chloro imine intermediate. From this common intermediate, the reaction can diverge. Direct N–O bond formation under anhydrous conditions yields the 1,2-benzoxazole, whereas a NaOCl-mediated Beckmann-type rearrangement can lead to the isomeric benzoxazole. organic-chemistry.orgorganic-chemistry.org

Catalysts and Promoting Reagents:

Several systems have been developed to promote the selective formation of 1,2-benzoxazoles.

| Reagent/Catalyst System | Role | Pathway Favored | Reference(s) |

| Tf₂O / Pyridine | Activates oxime -OH | 1,2-Benzoxazole Formation | chim.it |

| SOCl₂ / Pyridine | Activates oxime -OH | 1,2-Benzoxazole Formation | clockss.org |

| BTC / TPPO / Et₃N | Activates oxime -OH | 1,2-Benzoxazole Formation | clockss.org |

| BTC / TPPO (base-free) | Activates oxime -OH | Beckmann Rearrangement | clockss.org |

| CuI / DMEDA | Catalyzes cyclization of (Z)-oximes | 1,2-Benzoxazole Formation | chim.it |

| CsF | Generates aryne and nitrile oxide | [3+2] Cycloaddition | nih.govacs.org |

The bis(trichloromethyl) carbonate (BTC)/triphenylphosphine oxide (TPPO) system is particularly versatile. In the presence of a base like triethylamine, it facilitates the intramolecular nucleophilic substitution to yield 3-substituted 1,2-benzoxazoles. Conversely, in the absence of a base, the same system promotes the Beckmann rearrangement to provide 2-substituted benzoxazoles. clockss.org Copper(I) iodide (CuI) has also been shown to catalyze the cyclization, particularly for Z-isomers of the starting oximes. chim.it

High Resolution Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications for 3-(2,6-Dimethylphenyl)-1,2-benzoxazole

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational modes, which are characteristic of the bonds and functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum is expected to show a series of characteristic absorption bands that confirm the presence of the benzoxazole (B165842) and dimethylphenyl components.

The key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on both the benzoxazole and dimethylphenyl rings.

Aliphatic C-H Stretching: The methyl groups on the dimethylphenyl ring would exhibit symmetric and asymmetric stretching vibrations, typically in the 2900-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole (B20620) ring and the C=C bonds of the aromatic systems are expected to produce strong to medium intensity bands in the 1500-1650 cm⁻¹ region. These are often coupled and appear as a set of sharp peaks. For instance, related benzamide (B126) derivatives show strong absorptions in this area rsc.org.

C-O Stretching: The C-O stretching vibration of the ether linkage within the benzoxazole ring is anticipated to produce a distinct band, typically in the 1200-1270 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations ("wags") in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The table below summarizes the expected characteristic FT-IR absorption bands based on known data for similar functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C=N Stretch (Oxazole Ring) | 1600 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O-N Stretch (Oxazole Ring) | 1200 - 1270 | Strong |

| C-H Out-of-Plane Bending | 700 - 900 | Strong |

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrational modes based on changes in polarizability rather than dipole moment. This makes it particularly sensitive to symmetric vibrations and bonds involving non-polar character, such as the C=C bonds in aromatic rings.

For this compound, the Raman spectrum would be expected to feature:

Strong Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene (B151609) and dimethylphenyl rings would likely produce intense signals, typically in the 1000 cm⁻¹ and 1600 cm⁻¹ regions. These are often weak in FT-IR spectra.

C-C Skeletal Vibrations: The spectrum would provide detailed information about the carbon skeleton of the entire molecule.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the two methyl groups would also be visible.

The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework. Raman spectroscopy can be particularly useful for studying the conformational aspects of the molecule in different states (solid vs. solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most definitive method for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement and connectivity of atoms can be determined.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For this compound, the signals can be divided into those from the benzoxazole system and the dimethylphenyl group.

Benzoxazole Protons: The four protons on the fused benzene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their exact shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the fused oxazole ring. For the closely related compound, 3-Phenylbenzo[d]isoxazole, aromatic protons appear between δ 7.39 and 7.98 ppm clockss.org.

Dimethylphenyl Protons: The phenyl ring of this group has three protons. The two meta-protons are chemically equivalent and would likely appear as a doublet, while the single para-proton would appear as a triplet due to coupling with the two meta-protons. These signals are also expected in the aromatic region.

Methyl Protons: The two methyl groups at the 2- and 6-positions are chemically equivalent due to rotation around the C-C single bond. They would give rise to a sharp, intense singlet in the upfield region (typically δ 2.0-2.5 ppm), integrating to six protons. In N-(2,6-dimethylphenyl) benzamide, this signal appears at δ 2.24 ppm rsc.org.

The following table details the predicted ¹H NMR signals, with chemical shifts estimated from analogous structures like 3-Phenylbenzo[d]isoxazole clockss.org and N-(2,6-dimethylphenyl) amides rsc.org.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Benzoxazole Ring Hs | ~ 7.3 - 8.0 | m | - | 4H |

| Dimethylphenyl Ring Hs (meta) | ~ 7.1 - 7.3 | d | ~ 7-8 | 2H |

| Dimethylphenyl Ring H (para) | ~ 7.0 - 7.2 | t | ~ 7-8 | 1H |

| Methyl (CH₃) | ~ 2.1 - 2.3 | s | - | 6H |

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. This technique is crucial for characterizing the full carbon skeleton.

Benzoxazole Carbons: The spectrum would show signals for the eight carbon atoms of the benzoxazole system. The quaternary carbons at the ring fusion (C3a and C7a) and the carbon bearing the dimethylphenyl group (C3) would have distinct chemical shifts. The C3 carbon is expected to be significantly downfield. In 3-Phenylbenzo[d]isoxazole, the carbons of the benzisoxazole moiety resonate between δ 110.3 and 164.0 ppm clockss.org.

Dimethylphenyl Carbons: Six signals are expected for the dimethylphenyl ring carbons. The two methyl-substituted carbons would appear as a single peak, as would the two meta-carbons and the two ortho-carbons (relative to the point of attachment). The carbon attached to the benzoxazole ring (ipso-carbon) would also have a characteristic shift.

Methyl Carbons: A single, relatively upfield signal (typically δ 18-22 ppm) would correspond to the two equivalent methyl carbons. For N-(2,6-dimethylphenyl) benzamide, this peak is observed at δ 18.44 ppm rsc.org.

The table below provides predicted ¹³C NMR chemical shifts based on data from 3-Phenylbenzo[d]isoxazole clockss.org and related structures.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C=N (C3 of Benzoxazole) | ~ 160 - 165 |

| Aromatic Quaternary Cs | ~ 120 - 158 |

| Aromatic CHs | ~ 110 - 135 |

| Methyl (CH₃) | ~ 18 - 22 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous signal assignment, especially in complex molecules with overlapping aromatic signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This would be used to trace the connectivity of protons within the benzoxazole ring system and separately within the dimethylphenyl ring, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would be used to definitively assign the signals for each CH group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the quaternary carbons of the dimethylphenyl ring, and from the ortho-protons of the dimethylphenyl ring to the C3 carbon of the benzoxazole system, confirming the link between the two main structural units.

Low-Temperature NMR: This technique could be employed to study the dynamic behavior of the molecule, specifically the rotation around the single bond connecting the phenyl ring to the benzoxazole ring. Due to the steric hindrance from the two ortho-methyl groups, this rotation might be restricted. At lower temperatures, this restricted rotation could potentially lead to the observation of distinct signals for otherwise equivalent atoms (e.g., the two methyl groups), providing insight into the molecule's conformational dynamics.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The mass spectrum of a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, shows molecular ion peaks characteristic of its isotopic composition, which is a standard feature in mass spectrometric analysis. mdpi.com

The fragmentation of the 1,2-benzisoxazole (B1199462) core typically proceeds through specific pathways. Upon ionization, common fragmentation patterns for substituted 1,2-benzisoxazoles might involve cleavage of the N-O bond, followed by rearrangements and loss of small neutral molecules. The presence of the 2,6-dimethylphenyl substituent would introduce unique fragmentation pathways, likely involving the cleavage of the bond connecting the phenyl ring to the benzoxazole core and subsequent fragmentations of the dimethylphenyl group itself. A detailed analysis of these fragments would allow for the unambiguous confirmation of the compound's structure.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the precise bond lengths, bond angles, and torsion angles of this compound. For instance, in the crystal structure of a similar compound, 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, the molecule is described as V-shaped, with a significant dihedral angle between the 1,2-benzoxazole system and the phenyl ring. nih.govresearchgate.net It is plausible that the steric hindrance from the two methyl groups in the 2,6-dimethylphenyl substituent of the title compound would also enforce a non-planar conformation, with the phenyl ring twisted out of the plane of the benzoxazole moiety.

Analysis of the crystal packing would also elucidate any intermolecular interactions, such as C–H···N or C–H···O hydrogen bonds, which can influence the material's bulk properties. In the crystal structure of 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole, molecules are linked by weak C—H···N hydrogen bonds to form dimers. nih.gov Such interactions, or the lack thereof (as seen in 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, which is stabilized only by van der Waals forces), are crucial for understanding the solid-state behavior of the compound. nih.govresearchgate.net

Table 1: Hypothetical Crystallographic Data Comparison

| Parameter | 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole nih.gov | 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole nih.gov |

|---|---|---|

| Crystal system | Monoclinic | Monoclinic |

| Space group | P21/c | P21/c |

| Unit cell dimensions | a = 13.2075 Å, b = 6.5888 Å, c = 15.1224 Å, β = 103.738° | a = 20.4938 Å, b = 4.1237 Å, c = 24.6361 Å, β = 114.151° |

| Intermolecular Interactions | van der Waals forces | C—H···N hydrogen bonds |

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is employed to investigate the electronic transitions and de-excitation pathways of a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy reveals information about the electronic transitions within a molecule. Benzoxazole derivatives are known to absorb UV radiation. scielo.br For this compound, one would expect absorption bands corresponding to π-π* transitions within the aromatic benzoxazole system and the attached dimethylphenyl ring. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the molecular structure and the solvent environment. Studies on various 2-aryl-benzoxazoles have shown that the long-wavelength transition is of a π-π* type. niscpr.res.in The conjugation between the benzoxazole and the dimethylphenyl ring system would influence the energy of these transitions.

Fluorescence Spectroscopy: Emission Spectra, Quantum Yields, and Stokes Shift Analysis

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it absorbs light. Many benzoxazole derivatives exhibit fluorescence. niscpr.res.in Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to emit light at a longer wavelength.

The emission spectrum would show the intensity of emitted light as a function of wavelength. The fluorescence quantum yield (ΦF) , a measure of the efficiency of the fluorescence process, is a key parameter. It is defined as the ratio of photons emitted to photons absorbed. The Stokes shift , which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, provides information about the structural relaxation of the molecule in the excited state. A larger Stokes shift can be indicative of a significant change in geometry between the ground and excited states. For new fluorophores containing a 2,1,3-benzoxadiazole unit, a large Stokes' shift was attributed to an intramolecular charge transfer (ICT) state. frontiersin.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide |

| 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole |

| 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole |

Advanced Computational Chemistry and Theoretical Studies of 3 2,6 Dimethylphenyl 1,2 Benzoxazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the properties of molecules. irjweb.com DFT methods, such as the B3LYP functional, are frequently employed to analyze the structural, electronic, and spectroscopic characteristics of benzoxazole (B165842) and related heterocyclic systems. irjweb.comresearchgate.netresearchgate.net These calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular investigations. nih.gov

The electronic properties of a molecule are governed by the distribution and energy of its electrons. DFT calculations are used to determine the molecule's electronic structure, including the shapes and energies of its molecular orbitals. nih.gov Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and electronic transition properties. rsc.org A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. rsc.org For benzoxazole derivatives, these calculations confirm the charge transfer that can occur within the molecule. nih.gov Theoretical studies on related polythiophenes containing benzoxazole moieties show how structural modifications can alter the band gap. nih.gov Analysis of how substituent groups affect the frontier orbitals can be performed to understand their electron-donating or electron-withdrawing effects, which in turn tune the HOMO-LUMO gap. rsc.orgsemanticscholar.org

Table 1: Representative Frontier Orbital Energies for Benzoxazole-related Structures

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoxazole Derivative | -6.2 | -1.5 | 4.7 |

| Phenyl-substituted Benzoxazole | -5.9 | -1.8 | 4.1 |

Note: The data presented are illustrative values for related compound classes and not specific to 3-(2,6-Dimethylphenyl)-1,2-benzoxazole.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or weakly charged regions. For aromatic heterocyclic compounds, the MEP surface highlights the distribution of charge, indicating, for example, negative potential around heteroatoms like nitrogen and oxygen due to their lone pairs of electrons. rsc.org This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and π–π stacking, which are vital in ligand-receptor binding. researchgate.net

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm their structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Theoretical calculations for related molecules have shown good agreement with experimental spectra, aiding in the correct assignment of proton and carbon signals. scielo.org.za

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending) and can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra to identify characteristic functional groups. scielo.org.za For instance, calculations can predict the C=C stretching vibrations in the benzene (B151609) rings and the C=N stretching of the oxazole (B20620) ring. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the maximum absorption wavelengths (λmax) observed in a UV-Vis spectrum. The analysis of these transitions provides insight into the electronic structure and chromophores within the molecule. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Benzoxazole Derivative

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| ¹H NMR (ppm) | 7.2-7.8 | 7.1-7.9 |

| ¹³C NMR (ppm) | 110-150 | 109-152 |

| IR (cm⁻¹) C=N Stretch | 1650 | 1645 |

Note: The data presented are illustrative values for related compound classes and not specific to this compound.

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. DFT can be used to map the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which provides insight into the reaction rate and feasibility. This approach has been used to study various reaction types, including photochemical isomerizations of heterocyclic compounds. mdpi.com For the synthesis of benzoxazoles, which often involves the cyclization of 2-aminophenols with various precursors, DFT could be used to compare different proposed pathways and understand the factors controlling regioselectivity and yield. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes in response to its environment.

These simulations are particularly useful for:

Conformational Analysis: Identifying the most stable and low-energy conformations of the molecule.

Solvent Effects: Studying how the molecule interacts with solvent molecules and how this affects its structure and dynamics.

Ligand-Receptor Stability: Assessing the stability of a ligand bound to a protein's active site. After a docking simulation predicts a binding pose, an MD simulation can be run on the complex to see if the ligand remains stably bound or if the interactions are transient. nih.govrjeid.comnih.gov

Force fields like AMBER are commonly used in MD simulations of organic and biological molecules. nih.gov

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand how potential drugs interact with their biological targets at a molecular level. ijpsdronline.com

For benzoxazole derivatives, which are known to exhibit a range of biological activities, docking studies are crucial for identifying potential protein targets and elucidating their mechanism of action. nih.govijrpr.com For example, numerous studies have docked benzoxazole scaffolds into the active sites of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. rsc.orgtandfonline.comsemanticscholar.org These studies help to:

Predict Binding Affinity: A scoring function is used to estimate the strength of the interaction, often reported as a docking score or binding energy. rjeid.com

Identify Binding Modes: Docking reveals the specific orientation of the ligand in the active site.

Analyze Key Interactions: It identifies the crucial amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-stacking. nih.gov

These insights are invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity. researchgate.net

Table 3: Potential Protein Targets for Benzoxazole Derivatives Investigated via Molecular Docking

| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) |

|---|---|---|

| VEGFR-2 Kinase | Anticancer | CYS919, ASP1046 |

| Thymidylate Synthase | Anticancer | SER124, HIS199 |

| DNA Gyrase | Antibacterial | ASP73, GLY77 |

Note: This table lists targets for the broader class of benzoxazole derivatives, as identified in various computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Comparative Molecular Field Analysis (CoMFA)

No specific CoMFA studies for this compound were found in the reviewed literature.

Comparative Molecular Similarity Index Analysis (CoMSIA)

No specific CoMSIA studies for this compound were found in the reviewed literature.

In Silico Prediction of Molecular Properties for Biological Interaction (excluding ADME data points)

No specific in silico studies predicting the molecular properties for biological interaction of this compound were found in the reviewed literature.

Structure Activity Relationship Sar and Molecular Design Principles for 1,2 Benzoxazole Derivatives

Impact of Substitution at the 3-Position: Specific Influence of the 2,6-Dimethylphenyl Group

The substituent at the 3-position of the 1,2-benzoxazole ring plays a critical role in defining the molecule's interaction with biological targets. The introduction of an aryl group at this position is a common strategy in the design of bioactive compounds. The specific nature of this aryl group, including its substitution pattern, significantly modulates activity.

The 2,6-dimethylphenyl group imparts distinct characteristics to the parent molecule. The two methyl groups at the ortho positions of the phenyl ring introduce significant steric hindrance. This steric bulk can influence the molecule's activity in several ways:

Conformational Restriction: The methyl groups restrict the rotation of the phenyl ring relative to the 1,2-benzoxazole core. This locks the molecule into a specific conformation, which may be more or less favorable for binding to a biological target. The ability to adopt a specific, low-energy "bioactive conformation" is often a prerequisite for high-affinity binding. nih.govnih.gov

Selectivity: The defined shape imposed by the 2,6-dimethylphenyl group can enhance selectivity for a particular receptor or enzyme subtype by preventing effective binding to off-targets that cannot accommodate the bulky substituent.

Metabolic Stability: The steric hindrance can shield the molecule from metabolic enzymes, potentially reducing the rate of degradation and increasing its biological half-life.

Influence of Benzoxazole (B165842) Ring Modifications on Molecular Activity and Selectivity

Modifications to the fused benzene (B151609) portion of the 1,2-benzoxazole ring are a key strategy for optimizing biological activity and selectivity. Structure-activity relationship studies have demonstrated that substituents at positions 5, 6, and 7 can have a profound impact. nih.govmdpi.com

For instance, in the development of anticonvulsant 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, it was found that introducing a halogen atom at the 5-position of the benzisoxazole ring led to an increase in both activity and neurotoxicity. nih.gov Conversely, substitution of a sulfamoyl group resulted in decreased activity. nih.gov Similarly, for antiproliferative activity, placing a chlorine atom at position 5 has been shown to enhance potency. mdpi.com Research on 2-oxo-3H-benzoxazoles has indicated that an acyl group at the 6-position is favorable for analgesic and anti-inflammatory activity. jocpr.com These findings highlight that both the electronic properties (electron-donating vs. electron-withdrawing) and the position of the substituent are critical determinants of the resulting pharmacological profile. researchgate.net

| Position on Benzoxazole Ring | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|---|

| 5 | Halogen (e.g., Cl) | Increased anticonvulsant activity and neurotoxicity; Enhanced antiproliferative activity | 3-(Sulfamoylmethyl)-1,2-benzisoxazoles; 2-Aryl-benzoxazoles |

| 5 | Sulfamoyl | Decreased anticonvulsant activity | 3-(Sulfamoylmethyl)-1,2-benzisoxazoles |

| 6 | Acyl | Favorable for analgesic and anti-inflammatory activity | 2-Oxo-3H-benzoxazoles |

| 6 | Nitro | Nitration predominantly occurs at the C6-position | 2-Phenyl benzoxazole |

Stereochemical Considerations in SAR Studies

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. For 1,2-benzoxazole derivatives, conformational flexibility or rigidity can dictate the biological outcome. As mentioned, bulky substituents at the 3-position, such as the 2,6-dimethylphenyl group, can severely restrict bond rotation, leading to a preferred conformation. nih.gov

Rational Design Strategies for Modulating Biological Profiles

Modern drug discovery relies on rational design strategies to create new molecules with improved potency, selectivity, and pharmacokinetic properties. These approaches are widely applied to the 1,2-benzoxazole scaffold.

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties. prismbiolab.com This is a powerful tool in lead optimization. nih.gov For a compound like 3-(2,6-Dimethylphenyl)-1,2-benzoxazole, the 2,6-dimethylphenyl ring is a common target for bioisosteric replacement.

While the phenyl ring is a frequent component of drug molecules, it can sometimes contribute to poor metabolic stability or low solubility. nih.govnih.gov Saturated, three-dimensional ring systems have emerged as effective bioisosteres for phenyl rings, a strategy often termed "escaping from flatland." chemrxiv.org Examples of bioisosteres for an ortho-disubstituted phenyl ring include 1,2-disubstituted bicyclo[1.1.1]pentanes and 2-oxabicyclo[2.1.1]hexanes. chemrxiv.org Replacing the 2,6-dimethylphenyl group with such a saturated, rigid scaffold could maintain the necessary geometry for biological activity while potentially improving properties like aqueous solubility and metabolic profile. chemrxiv.orgenamine.net

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Identifying the pharmacophore of a class of active compounds is a key step in designing new, more potent analogs. esisresearch.org

For benzoxazole derivatives, pharmacophore models have been developed for various activities, including anticonvulsant and anticancer effects. nih.govbenthamdirect.com An anticonvulsant pharmacophore model for related compounds often includes features such as a hydrophobic aryl ring (a role that could be filled by the 2,6-dimethylphenyl group), a hydrogen bonding domain, and an electron donor system. researchgate.netresearchgate.net Pharmacophore models for anticancer activity have identified the importance of hydrogen bond acceptors and hydrophobic features at specific locations. esisresearch.org By mapping this compound onto these models, medicinal chemists can identify which features of the molecule are contributing to its activity and which areas could be modified to improve the fit and, consequently, the potency.

Molecular hybridization is a design strategy that combines two or more different pharmacophoric units into a single hybrid molecule. The goal is to create a new compound with an enhanced biological profile, potentially acting on multiple targets or having a synergistic effect.

The 1,2-benzoxazole scaffold has been successfully used in molecular hybridization. For example, it has been combined with other heterocyclic systems known for their own biological activities, such as 1,2,3-triazole and 1,3,4-oxadiazole. benthamdirect.comnih.gov A series of benzisoxazole-1,2,3-triazole hybrids were designed and shown to have promising α-glucosidase inhibitory activity. researchgate.net This approach leverages the established biological importance of the benzoxazole core while introducing new interaction points through the hybridized moiety, leading to novel therapeutic agents. mdpi.com

Biological Activity: Mechanistic Insights and Target Identification of 1,2 Benzoxazole Derivatives

General Molecular Mechanisms of Action in Biological Systems

The diverse biological effects of 1,2-benzoxazole derivatives stem from their ability to interact with various biomolecules, leading to the modulation of essential cellular processes. These mechanisms broadly include enzyme inhibition, receptor binding, nucleic acid interactions, and disruption of signaling pathways. mdpi.com

Enzyme Inhibition and Modulation

A primary mechanism through which 1,2-benzoxazole derivatives exert their effects is by inhibiting or modulating the activity of crucial enzymes. This interaction can be highly specific, targeting enzymes involved in disease pathogenesis.

DNA Gyrase and Topoisomerase I & II: Certain benzoxazole (B165842) derivatives have been identified as inhibitors of DNA topoisomerases, enzymes critical for DNA replication and repair. mdpi.comresearchgate.net For instance, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was found to be the most effective inhibitor of human Topoisomerase I with an IC50 value of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent inhibitor of human Topoisomerase IIα with an IC50 value of 71 µM. researchgate.net Similarly, compounds like 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have shown significant inhibitory activity against eukaryotic DNA topoisomerase II. esisresearch.org The inhibition of these enzymes can lead to disruptions in DNA integrity and ultimately cell death, a mechanism often exploited in cancer therapy. mdpi.com Molecular docking studies suggest that these compounds can bind to the active site of enzymes like DNA gyrase. nih.gov

Cyclooxygenase-2 (COX-2): Some benzoxazole derivatives exhibit anti-inflammatory properties by targeting COX-2, an enzyme involved in prostaglandin (B15479496) synthesis. x-mol.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several novel benzoxazole derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a key player in tumor angiogenesis. nih.govtandfonline.comnih.govnih.govnih.govsemanticscholar.org For example, one of the most potent compounds identified exhibited a VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.gov Another study found that certain derivatives significantly reduced VEGFR-2 protein concentrations. nih.govnih.govsemanticscholar.org These compounds often work by competing with ATP for the kinase binding site, thereby inhibiting downstream signaling pathways that promote blood vessel formation in tumors. nih.govnih.gov

Monoamine Oxidase (MAO): Benzoxazole derivatives have been shown to be potent inhibitors of monoamine oxidase (MAO), enzymes that metabolize neurotransmitters. This makes them potential therapeutic agents for neuropsychiatric and neurodegenerative disorders. researchgate.net For example, compounds 1d and 2e were identified as highly potent MAO-B inhibitors with IC50 values of 0.0023 and 0.0033 µM, respectively. researchgate.net

Acetylcholinesterase: The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a target for some benzoxazole derivatives.

Akt and NF-κB: The disruption of cellular signaling pathways involving Akt and NF-κB is another mechanism of action for certain benzoxazole derivatives.

Receptor Binding and Modulation

1,2-benzoxazole derivatives can also interact with various receptors, acting as agonists, antagonists, or modulators, thereby influencing cellular communication and signaling.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The benzoxazole scaffold is present in compounds designed to interact with dopamine and serotonin receptors, which are crucial targets in the treatment of central nervous system disorders. frontiersin.orgnih.gov

Sigma Receptors: A number of benzoxazole derivatives have been developed as ligands for sigma receptors (σ1 and σ2), which are implicated in a range of conditions including cancer and neurological disorders. nih.govsigmaaldrich.comnih.gov For instance, certain 5-chlorobenzoxazole (B107618) derivatives have shown nanomolar affinity for both σ1 and σ2 receptors. nih.gov The interaction with these receptors can modulate various cellular functions and signaling pathways. sigmaaldrich.comfrontiersin.org

Interaction with Nucleic Acids

Some benzoxazole derivatives can directly interact with nucleic acids, particularly DNA. scielo.br This interaction can occur through different modes, with intercalation being a significant mechanism. mdpi.comscielo.bruah.esutwente.nlnih.govnih.gov

DNA Intercalation: In this process, the planar aromatic structure of the benzoxazole molecule inserts itself between the base pairs of the DNA double helix. scielo.bruah.esutwente.nl This can lead to structural distortions in the DNA, interfering with processes like replication and transcription. utwente.nl Computational studies have shown that ligands like 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzoxazole can exhibit favorable interactions with DNA through both minor groove binding and intercalation. scielo.br

Disruption of Cellular Signaling Pathways

By interacting with key proteins like kinases and receptors, 1,2-benzoxazole derivatives can disrupt various cellular signaling pathways that are essential for cell growth, proliferation, and survival. mdpi.com For instance, the inhibition of VEGFR-2 by benzoxazole derivatives directly interferes with the VEGF signaling pathway, which is critical for angiogenesis. nih.gov

Identification of Molecular Targets for 1,2-Benzoxazole Derivatives

The identification of specific molecular targets is crucial for understanding the therapeutic potential and mechanism of action of 1,2-benzoxazole derivatives. Research has pinpointed several key targets:

Enzymes: As discussed, a wide range of enzymes are targeted by these compounds, including DNA topoisomerases, VEGFR-2, MAO, and COX-2. mdpi.comesisresearch.orgnih.govresearchgate.net

Receptors: Dopamine, serotonin, and particularly sigma receptors have been identified as significant molecular targets. nih.govsigmaaldrich.comnih.gov

Nucleic Acids: DNA is a direct molecular target for some derivatives through intercalation. mdpi.comscielo.br

In Vitro Pharmacological Profile Analysis (Mechanistic Focus)

In vitro studies are instrumental in elucidating the pharmacological profiles of 1,2-benzoxazole derivatives at a mechanistic level. These studies often involve cell-free assays and cell-based models to quantify the interaction of these compounds with their molecular targets and to observe the downstream cellular consequences.

For example, in vitro kinase assays are used to determine the inhibitory concentration (IC50) of benzoxazole derivatives against enzymes like VEGFR-2. nih.gov Cell-based assays can then be used to assess the anti-proliferative and apoptotic effects of these compounds on cancer cell lines. nih.govtandfonline.comresearchgate.net Furthermore, techniques like flow cytometry can analyze the impact on the cell cycle, while western blotting can measure changes in the levels of key signaling proteins. nih.govresearchgate.net

The following interactive table summarizes the in vitro activity of selected 1,2-benzoxazole derivatives against various molecular targets.

| Compound | Target | Activity (IC50) | Cell Line | Reference |

| 1d | MAO-B | 0.0023 µM | - | researchgate.net |

| 2e | MAO-B | 0.0033 µM | - | researchgate.net |

| 2c | MAO-A | 0.670 µM | - | researchgate.net |

| 2e | MAO-A | 0.592 µM | - | researchgate.net |

| 12l | VEGFR-2 | 97.38 nM | HepG2, MCF-7 | nih.gov |

| 12d | VEGFR-2 | 194.6 nM | HepG2, MCF-7 | nih.gov |

| 12i | VEGFR-2 | 155 nM | HepG2, MCF-7 | nih.gov |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 µM | - | researchgate.net |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase IIα | 71 µM | - | researchgate.net |

| 5-chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 µM | - | esisresearch.org |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 µM | - | esisresearch.org |

| 19 | σ1 Receptor | Ki = 1.27 nM | MCF-7 | nih.gov |

| 22 | σ1 Receptor | Ki = 2.30 nM | MCF-7 | nih.gov |

| 24 | σ1 Receptor | Ki = 0.78 nM | MCF-7 | nih.gov |

| 19 | σ2 Receptor | Ki = 7.9 nM | MCF-7 | nih.gov |

| 22 | σ2 Receptor | Ki = 3.8 nM | MCF-7 | nih.gov |

| 24 | σ2 Receptor | Ki = 7.61 nM | MCF-7 | nih.gov |

Antiproliferative Mechanisms

The 1,2-benzoxazole nucleus is a key structural motif in the design of novel antiproliferative agents. researchgate.net Research has shown that the substitution pattern on the benzisoxazole ring system plays a crucial role in cytotoxic activity. researchgate.net

Derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, including leukemia (K562 and CEM), HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). researchgate.net Structure-activity relationship (SAR) studies reveal that the nature of the substituent at the N-terminal of the piperidinyl group significantly influences the cytotoxic potency. researchgate.net For instance, compounds featuring electron-withdrawing groups on a phenyl ring attached to this position have demonstrated potent activity, with some derivatives showing IC50 values lower than 50μM. researchgate.net These findings suggest that the heterocyclic ring system attached to the core scaffold is a dominant factor in the observed antiproliferative effects. researchgate.net

Table 1: Antiproliferative Activity of Selected 1,2-Benzisoxazole (B1199462) Derivatives

| Compound Class | Cancer Cell Lines Tested | Key Findings |

|---|---|---|

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives | Leukemia (K562, CEM), HeLa, HT-29, MCF-7 | Substitution at the N-terminal of the piperidinyl moiety is critical for activity. Electron-withdrawing groups enhance cytotoxicity. researchgate.net |

Antimicrobial Mechanisms (Antibacterial and Antifungal Mechanisms)

1,2-Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govheteroletters.org

Antibacterial Mechanisms: Studies have identified naturally occurring 1,2-benzoxazoles with potent antibiotic activity against multi-drug resistant Gram-negative bacteria, such as Acinetobacter baumannii. nih.govnih.gov One such compound, 3,6-dihydroxy-1,2-benzisoxazole, showed minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml against clinical strains. nih.gov The mechanism of action for this compound is believed to involve the inhibition of enzymes in the 4-hydroxybenzoate (B8730719) metabolic pathway. nih.govnih.gov Supplementation with 4-hydroxybenzoate was found to reverse the antibacterial effects, and molecular modeling studies implicated two potential enzyme targets: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. nih.govnih.gov

Other synthetic derivatives have shown moderate activity against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi, as well as Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.netresearchgate.netresearchgate.net

Antifungal Mechanisms: The antifungal potential of 1,2-benzisoxazoles has also been explored. Certain 3H-N-(substituted phenyl)-1,2-benzisoxazole derivatives have been screened for activity against pathogenic fungi, including Fusarium oxysporum and Sclerotium rolfsii, demonstrating notable efficacy. heteroletters.org

Table 2: Antimicrobial Activity of Selected 1,2-Benzisoxazole Derivatives

| Compound | Target Organism(s) | Mechanism/Key Finding |

|---|---|---|

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | Inhibition of chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. nih.govnih.gov |

| Piperidine conjugated benzisoxazoles | E. coli, K. pneumoniae, S. typhi, B. subtilis | Moderate antibacterial activity observed. researchgate.netresearchgate.net |

Anti-inflammatory Mechanisms

The 1,2-benzisoxazole scaffold is associated with significant anti-inflammatory properties. nih.gov A series of piperidine-conjugated benzisoxazole derivatives were synthesized and screened for their anti-inflammatory effects using lipoxygenase inhibition and indirect haemolytic assays. researchgate.netresearchgate.net The results indicated that these compounds possess good anti-inflammatory activity. researchgate.netresearchgate.net Another study on various 1,2-benzisoxazole derivatives confirmed their anti-inflammatory potential through the HRBC (human red blood cell) membrane stabilization method, a common in vitro assay for assessing anti-inflammatory action. researchgate.net Certain synthesized compounds showed activity comparable to the standard drug, Diclofenac sodium. researchgate.net

Anticonvulsant Mechanisms

The anticonvulsant properties of 1,2-benzisoxazole derivatives are well-documented, most notably through the drug Zonisamide, which is 3-(sulfamoylmethyl)-1,2-benzisoxazole. researchgate.netnih.govresearchgate.netnih.gov Zonisamide is an established antiepileptic drug used for managing grand mal seizures. researchgate.netnih.gov

Pharmacological studies have shown that it suppresses maximal seizures induced by both electrical and chemical means in animal models. researchgate.netnih.gov Its profile is similar to that of diphenylhydantoin and carbamazepine, though it demonstrates a more rapid onset and longer duration of activity in rats. researchgate.netnih.gov The mechanism of action for Zonisamide is multifactorial, involving the blockade of voltage-gated sodium channels and T-type calcium channels. This action stabilizes neuronal membranes and suppresses neuronal hypersynchronization, which is characteristic of seizures.

Research on other 3-substituted-1,2-benzisoxazole derivatives has shown that modifications to the core structure, such as the introduction of a halogen atom at the 5-position, can increase anticonvulsant activity, although sometimes at the cost of increased neurotoxicity. nih.gov

Antidiabetic Mechanisms

The 1,2-benzisoxazole scaffold has been identified as a promising framework for the development of antidiabetic agents. nih.gov While specific mechanistic details for this class are still emerging, research into related heterocyclic compounds like benzimidazoles provides potential insights. Mechanisms for related scaffolds include the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism, and the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). researchgate.netwisdomlib.org Some benzisoxazole derivatives have been specifically tested against protein tyrosine phosphatase 1B (PTP-1B) and dipeptidyl peptidase-IV (DP-IV), both of which are targets for anti-diabetic therapies. nih.gov

Antioxidant Mechanisms

Several series of 1,2-benzisoxazole derivatives have been shown to possess potent antioxidant properties. nih.govresearchgate.netresearchgate.net The antioxidant capacity of these compounds has been evaluated using various in vitro assays. researchgate.net

Key mechanistic assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. researchgate.netresearchgate.net

Superoxide (B77818) Radical Scavenging: This test evaluates the compound's ability to quench the superoxide anion (O₂⁻), a precursor to many other reactive oxygen species. researchgate.netresearchgate.net

Hydroxyl Radical Scavenging: This measures the capacity to neutralize the highly reactive hydroxyl radical (•OH), which can cause significant damage to biological molecules. researchgate.netresearchgate.net

Studies have shown that many synthesized benzisoxazole derivatives exhibit good antioxidant activity across these assays, indicating their potential to mitigate oxidative stress. researchgate.netresearchgate.net

Analgesic Mechanisms

The 1,2-benzoxazole structure is a recognized pharmacophore for developing new analgesic agents. nih.govheteroletters.org A series of substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives were screened for in-vivo analgesic activity using the acetic acid-induced writhing method in rats. ijpsr.com This test is commonly used to evaluate peripheral analgesic effects. Several of the tested compounds showed significant inhibition of writhing, with some demonstrating good analgesic activity at low doses. ijpsr.com The mechanism is often linked to the inhibition of inflammatory mediators involved in pain signaling.

Future Directions and Emerging Research Avenues for 3 2,6 Dimethylphenyl 1,2 Benzoxazole

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research concerning 3-(2,6-Dimethylphenyl)-1,2-benzoxazole is expected to prioritize green and sustainable methodologies. Traditional multi-step syntheses often involve harsh conditions or the use of hazardous reagents. nih.gov Modern approaches aim to improve efficiency, reduce waste, and utilize environmentally benign conditions.

Emerging strategies that could be adapted for the synthesis of 3-aryl-1,2-benzisoxazoles include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, microwave-promoted nucleophilic aromatic substitution has been successfully used to prepare 3-amino-substituted 1,2-benzisoxazoles in good to high yields (54-90%) within 1-6 hours. nih.gov A similar approach could be envisioned for the synthesis of 3-aryl derivatives.

[3+2] Cycloaddition Reactions: The cycloaddition of in-situ generated arynes with nitrile oxides presents a modular and direct route to functionalized 3-aryl-1,2-benzisoxazoles. chim.itnih.gov This method is advantageous as it forms two chemical bonds in a single step under mild conditions and tolerates a wide variety of functional groups. nih.gov

Metal-Catalyzed and Metal-Free Cyclizations: While many classical methods exist, the development of new catalyst systems, particularly those using cheaper and more abundant metals like copper instead of palladium, is a continuing area of interest. chim.it Furthermore, metal-free approaches, such as those employing visible-light photoredox catalysis or unique reagents like N,N-dimethyl-4-aminopyridine (DMAP), offer sustainable alternatives for constructing the benzoxazole (B165842) core. organic-chemistry.orgresearchgate.net

One-Pot Procedures: Combining multiple reaction steps into a single operation, such as the sequential aminocarbonylation of aryl bromides with 2-aminophenols followed by acid-mediated cyclization, enhances efficiency and reduces the need for intermediate purification steps. organic-chemistry.org

| Methodology | Potential Advantages | Key Features | Relevant Research |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency. | Uses microwave irradiation to heat reactions. | nih.govresearchgate.net |

| [3+2] Cycloaddition | High modularity, mild conditions, forms two bonds in one step. | Reaction between an aryne and a nitrile oxide. | chim.itnih.gov |

| Photoredox Catalysis | Uses visible light, mild conditions, avoids harsh reagents. | Initiated by a photocatalyst (e.g., Eosin Y). | researchgate.net |

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough characterization of this compound is crucial for confirming its structure and understanding its properties. Future work will undoubtedly rely on a suite of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR are fundamental for elucidating the molecular structure. jocpr.comnih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed to unambiguously assign all proton and carbon signals and confirm connectivity, especially given the sterically hindered nature of the 2,6-dimethylphenyl group. benthamdirect.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential to confirm the elemental composition and exact mass of the molecule.

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy will be used to identify characteristic functional group vibrations, such as C=N, C-O, and aromatic C-H bonds, providing confirmation of the benzisoxazole ring system. jocpr.comnih.gov

Single-Crystal X-ray Diffraction: To obtain definitive proof of structure and to understand the molecule's three-dimensional conformation, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray diffraction analysis would be the gold standard.

| Technique | Expected Information | Anticipated Key Signals/Features |

|---|---|---|

| 1H NMR | Proton environment and connectivity. | Aromatic protons (multiplets, ~7.0-8.0 ppm), methyl protons (singlet, ~2.2 ppm). |

| 13C NMR | Carbon skeleton. | Aromatic carbons (~110-165 ppm), methyl carbons (~20 ppm). |

| FT-IR | Functional groups. | C=N stretch (~1640 cm-1), Aromatic C-H stretch (~3080 cm-1). |

| HRMS | Exact mass and molecular formula. | Molecular ion peak corresponding to C15H13NO. |

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. For this compound, in silico methods can guide synthesis, predict properties, and rationalize experimental findings.

Quantum Mechanical Modeling: Density Functional Theory (DFT) calculations can be used to predict the molecule's geometric and electronic structure, including HOMO-LUMO energy gaps, dipole moments, and vibrational frequencies. mdpi.com This data can help interpret spectroscopic results and predict the molecule's reactivity and potential optical properties.

Pharmacophore Modeling and Virtual Screening: If exploring bioactivity, pharmacophore models can identify essential structural features for binding to specific biological targets. mdpi.com This approach, combined with virtual screening of compound libraries, can efficiently identify derivatives of this compound with a higher probability of desired activity.

Molecular Docking: In silico molecular docking studies can predict the binding modes and affinities of the compound with various protein targets, such as enzymes or receptors. researchgate.netnih.gov This is invaluable for hypothesis-driven research into potential pharmacological or agrochemical mechanisms of action.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of developing new bioactive agents, helping to prioritize compounds with favorable drug-like or environmentally safe profiles. mdpi.com

Exploration of Non-Pharmacological Applications

Beyond its potential bioactivity, the 1,2-benzisoxazole (B1199462) scaffold is a promising candidate for various non-pharmacological applications, representing a significant area for future research. chim.it

Material Science and Optical Properties (e.g., Light-Emitting Devices, Sensors)

The 1,2-benzisoxazole ring is an aromatic heterocycle that can be incorporated into larger π-conjugated systems. Such systems often exhibit interesting photophysical properties, including fluorescence. Research on related polycyclic oxazoles has shown that extending the π-conjugated skeleton can lead to materials that fluoresce in the visible spectrum. mdpi.com Future work could focus on synthesizing derivatives of this compound that are functionalized with other aromatic or electron-donating/withdrawing groups to tune their absorption and emission properties. These new materials could be investigated for their potential use as organic light-emitting diodes (OLEDs), fluorescent sensors, or as components in other optical devices.

Chemical Probes and Imaging Applications

Reaction-based fluorescent probes are powerful tools for visualizing specific analytes in biological systems. rsc.org The development of such probes often relies on a "fluorophore-trigger" design. The this compound core could serve as a scaffold for a new class of fluorescent probes. By introducing a reactive "trigger" group onto the benzisoxazole or phenyl ring, a probe could be designed to undergo a specific chemical reaction with a target analyte (e.g., a reactive oxygen species, a metal ion, or a specific enzyme). This reaction would induce a change in the molecule's electronic structure, leading to a detectable "turn-on" or "turn-off" fluorescence signal. Such probes could be valuable tools for molecular imaging and diagnostics.

Agrochemical Applications

The benzoxazole and benzisoxazole cores are present in compounds with a broad spectrum of agricultural biological activities, including herbicidal, fungicidal, and antiviral properties. chim.itmdpi.com The structural diversity of this class of compounds makes them attractive for the discovery of new agrochemicals. isca.me Future research should involve screening this compound and its rationally designed analogues for activity against various plant pathogens and weeds. Structure-activity relationship (SAR) studies could then be conducted to optimize potency and selectivity, potentially leading to the development of novel and effective crop protection agents. mdpi.com

Interdisciplinary Research Collaborations to Advance Understanding

Advancing the comprehensive understanding of this compound and its derivatives necessitates a concerted effort, integrating expertise from a diverse range of scientific disciplines. The complex nature of drug discovery and materials science, two promising avenues for this class of compounds, requires a multifaceted approach where synergistic collaborations are not just beneficial, but essential. By fostering partnerships between various fields, researchers can unlock the full potential of this molecular scaffold, accelerating the translation of fundamental knowledge into practical applications.

Key areas for interdisciplinary collaboration include:

Medicinal and Computational Chemistry: The foundation of modern drug development lies in the powerful synergy between medicinal chemists, who synthesize novel compounds, and computational chemists, who can predict their biological activity. nih.govnih.gov For this compound, computational experts can perform in silico studies, such as molecular docking, to identify potential biological targets. nih.gov This predictive modeling can guide medicinal chemists in designing and synthesizing derivatives with enhanced potency and selectivity for specific enzymes or receptors, such as kinases or histone deacetylases, which are implicated in cancer. nih.govnih.gov This rational, iterative cycle of design, synthesis, and testing can significantly streamline the discovery of new therapeutic agents.

Synthetic Chemistry and Pharmacology/Microbiology: The synthesis of novel derivatives of this compound is the first step in exploring their therapeutic potential. nih.gov Close collaboration between synthetic organic chemists and pharmacologists or microbiologists is crucial. Once a new analog is created, pharmacologists can perform a battery of assays to evaluate its biological effects, including its anticancer, antimicrobial, or anti-inflammatory properties. mdpi.comjocpr.comresearchgate.net Microbiologists can screen these compounds against a panel of clinically relevant bacteria and fungi to determine their spectrum of activity and minimum inhibitory concentrations (MIC). mdpi.comnih.gov This collaboration ensures that the synthesized compounds are promptly and rigorously evaluated, providing rapid feedback to the synthetic chemists for further structural modifications and optimization.

Materials Science and Organic Chemistry: Beyond its biomedical potential, the benzoxazole core is of interest in the field of materials science. researchgate.netresearchgate.net Interdisciplinary projects between organic chemists and materials scientists could explore the applications of this compound in the development of novel organic materials. Research could focus on its photophysical and electrochemical properties, investigating its potential use in organic electronics or as a component in multifunctional materials. researchgate.net The specific substitution pattern of this compound might impart unique solid-state properties, which could be harnessed for various technological applications.